molecular formula C9H11N3O3 B8488495 1-(1-methyl-1H-pyrazol-3-yl)-2-oxopyrrolidine-3-carboxylic acid

1-(1-methyl-1H-pyrazol-3-yl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B8488495
M. Wt: 209.20 g/mol
InChI Key: KDFUZNJKNNSQMG-UHFFFAOYSA-N
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Patent
US08618138B2

Procedure details

This compound was prepared according to general method 1 starting from 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.250 g, 1.47 mmol) and 1-methyl-1H-pyrazol-3-amine (0.428 g; 4.41 mmol) in ethanol (3 mL). 1-(1-methyl-1H-pyrazol-3-yl)-2-oxopyrrolidine-3-carboxylic acid 0.063 g (21%) was obtained as a yellow oil.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.428 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)[O:9][C:8](=[O:10])[C:5]2([CH2:7][CH2:6]2)[C:4](=[O:11])O1.[CH3:13][N:14]1[CH:18]=[CH:17][C:16]([NH2:19])=[N:15]1>C(O)C>[CH3:13][N:14]1[CH:18]=[CH:17][C:16]([N:19]2[CH2:6][CH2:7][CH:5]([C:8]([OH:9])=[O:10])[C:4]2=[O:11])=[N:15]1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
CC1(OC(C2(CC2)C(O1)=O)=O)C
Step Two
Name
Quantity
0.428 g
Type
reactant
Smiles
CN1N=C(C=C1)N
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1)N1C(C(CC1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.063 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 20.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.